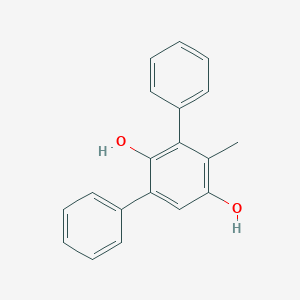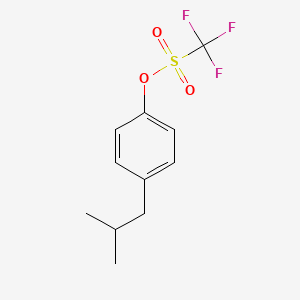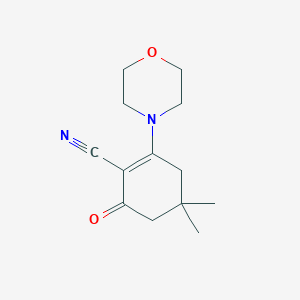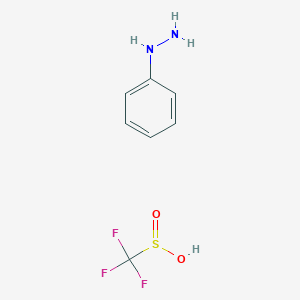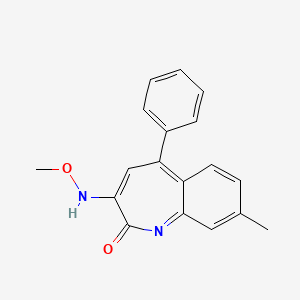![molecular formula C19H23NOSe B12548107 Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- CAS No. 869383-51-7](/img/structure/B12548107.png)
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is a complex organic compound that features a benzamide core structure with a unique selenomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- typically involves multiple steps. One common method starts with the preparation of the selenomethyl intermediate, which is then coupled with the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- can undergo various chemical reactions, including:
Oxidation: The selenomethyl group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenomethyl group can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- exerts its effects involves interaction with specific molecular targets. The selenomethyl group can participate in redox reactions, influencing various biochemical pathways. The benzamide core may interact with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest form of the compound, lacking the selenomethyl group.
N-methylbenzamide: A derivative with a methyl group attached to the nitrogen.
Phenylmethylselenide: A compound featuring the selenomethyl group without the benzamide core.
Uniqueness
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is unique due to the presence of the selenomethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
869383-51-7 |
|---|---|
Molecular Formula |
C19H23NOSe |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2S)-1-benzylselanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C19H23NOSe/c1-15(2)18(14-22-13-16-9-5-3-6-10-16)20-19(21)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)/t18-/m1/s1 |
InChI Key |
PBMDBOSYNDHFPK-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)

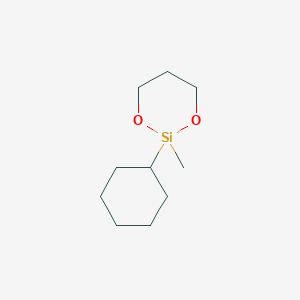
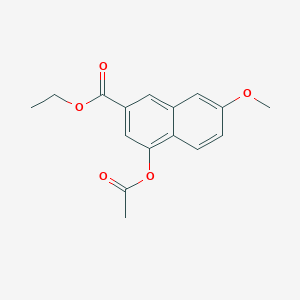

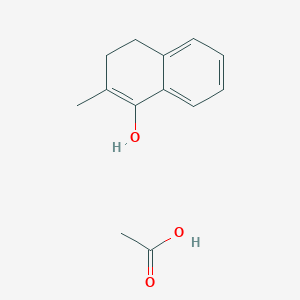
![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
